molecular formula C20H15BrClN3O3S B12049362 N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide CAS No. 477733-48-5

N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide

Cat. No.: B12049362
CAS No.: 477733-48-5
M. Wt: 492.8 g/mol
InChI Key: AWWORQZZEZIMFY-YDZHTSKRSA-N
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Description

N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is a complex organic compound with the molecular formula C20H15BrClN3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide typically involves the reaction of 2-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted benzylidene compounds.

Scientific Research Applications

N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzylidene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477733-48-5

Molecular Formula

C20H15BrClN3O3S

Molecular Weight

492.8 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C20H15BrClN3O3S/c21-18-7-3-1-5-14(18)13-23-24-20(26)17-6-2-4-8-19(17)25-29(27,28)16-11-9-15(22)10-12-16/h1-13,25H,(H,24,26)/b23-13+

InChI Key

AWWORQZZEZIMFY-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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